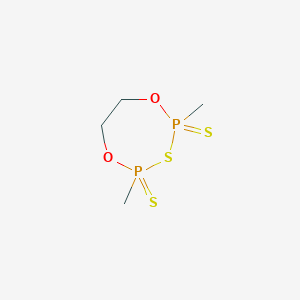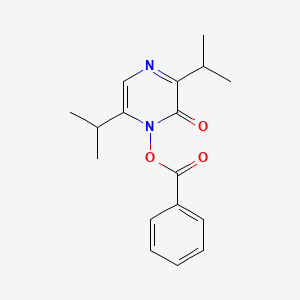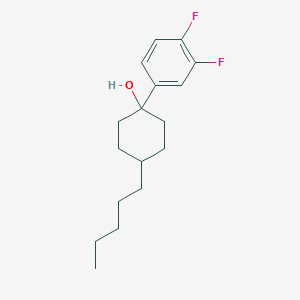
Acetic acid;2,3-difluoropropan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2,3-difluoropropan-1-ol is a chemical compound that combines the properties of acetic acid and 2,3-difluoropropan-1-ol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 2,3-difluoropropan-1-ol is an alcohol with two fluorine atoms attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-difluoropropan-1-ol typically involves the reaction of acetic acid with 2,3-difluoropropan-1-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with the alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
化学反応の分析
Types of Reactions
Acetic acid;2,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or sodium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of difluoroacetic acid or difluoroacetaldehyde.
Reduction: Formation of 2,3-difluoropropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Acetic acid;2,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
2,2-Difluoropropan-1-ol: Similar in structure but with fluorine atoms on different carbon atoms.
2,3-Dichloropropan-1-ol: Similar in structure but with chlorine atoms instead of fluorine.
1,3-Difluoro-2-propanol: Another fluorinated alcohol with a different arrangement of fluorine atoms.
Uniqueness
Acetic acid;2,3-difluoropropan-1-ol is unique due to the presence of both acetic acid and fluorinated alcohol moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
特性
| 112753-65-8 | |
分子式 |
C5H10F2O3 |
分子量 |
156.13 g/mol |
IUPAC名 |
acetic acid;2,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H6F2O.C2H4O2/c4-1-3(5)2-6;1-2(3)4/h3,6H,1-2H2;1H3,(H,3,4) |
InChIキー |
CVKXEAJEGYZPHJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(C(CF)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)

![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
